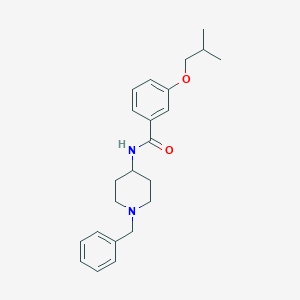![molecular formula C21H24N2O4 B240777 2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as MPCCA, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperidinecarboxamides and has been shown to exhibit potent inhibitory activity against certain enzymes.
Wirkmechanismus
MPCCA inhibits the activity of FAAH by binding to the enzyme's active site. This prevents the breakdown of endocannabinoids, leading to an increase in their levels. The exact mechanism by which MPCCA binds to FAAH is not fully understood, but it is believed to involve interactions with specific amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPCCA are largely related to its inhibition of FAAH. By increasing endocannabinoid levels, MPCCA has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. Additionally, it has been shown to improve memory and cognitive function in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPCCA is its specificity for FAAH. This allows for targeted inhibition of the enzyme without affecting other pathways. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on MPCCA. One area of interest is its potential for the treatment of pain and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel compounds based on the structure of MPCCA that exhibit improved solubility and potency.
Synthesemethoden
The synthesis of MPCCA involves the reaction of 4-methoxyphenol with piperidine-4-carboxylic acid to form the intermediate product 2-(4-methoxyphenoxy)-N-(4-piperidinyl)acetamide. This intermediate is then reacted with 4-(tert-butoxycarbonyl)phenyl isocyanate to form the final product MPCCA. The synthesis of MPCCA is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MPCCA has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for therapeutic applications. Specifically, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for the treatment of pain, anxiety, and other disorders.
Eigenschaften
Produktname |
2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C21H24N2O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-11-19(12-10-18)27-15-20(24)22-17-7-5-16(6-8-17)21(25)23-13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24) |
InChI-Schlüssel |
MDCMROZSLBVVSB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



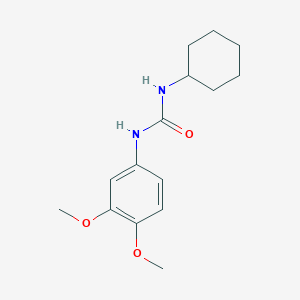
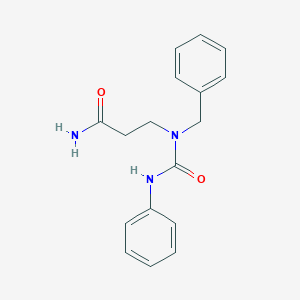
![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)
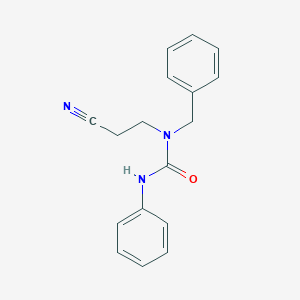
![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)
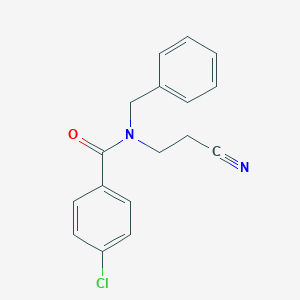
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
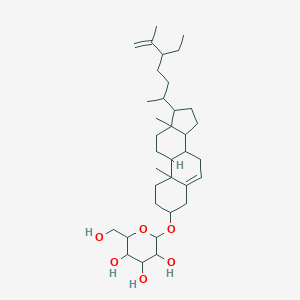
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
